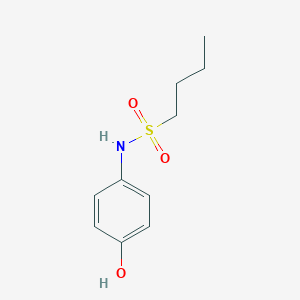

N-(4-hydroxyphenyl)butane-1-sulfonamide

Description

N-(4-Hydroxyphenyl)butane-1-sulfonamide is a sulfonamide derivative featuring a butane-1-sulfonamide group attached to a 4-hydroxyphenyl ring. Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties .

Propriétés

Formule moléculaire |

C10H15NO3S |

|---|---|

Poids moléculaire |

229.3 g/mol |

Nom IUPAC |

N-(4-hydroxyphenyl)butane-1-sulfonamide |

InChI |

InChI=1S/C10H15NO3S/c1-2-3-8-15(13,14)11-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3 |

Clé InChI |

RACBQYWVYPUGKT-UHFFFAOYSA-N |

SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)O |

SMILES canonique |

CCCCS(=O)(=O)NC1=CC=C(C=C1)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

N-(4-Hydroxyphenyl)benzenesulfonamide

- Structure : Features a benzenesulfonamide group instead of butane-1-sulfonamide.

- Key Properties :

N-(4-Methoxyphenyl)sulfonamide Derivatives

- Structure : Methoxy substituent instead of hydroxyl (e.g., (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide) .

- Key Properties :

- Differentiation : The hydroxyl group in N-(4-hydroxyphenyl)butane-1-sulfonamide may confer stronger hydrogen-bonding capacity than methoxy derivatives, influencing solubility and target binding.

N-(4-Hydroxyphenyl)maleimide (Compound 13)

- Activity: IC₅₀ = 12.9 μM against monoacylglycerol lipase (MGL), with selectivity over FAAH (factor 100–300) .

- The sulfonamide group in this compound may enhance binding through additional polar interactions.

Alkoxy-Substituted Sulfonamides (Compounds 14–16)

- Activity : IC₅₀ values range from 5.75–6.92 μM for MGL inhibition, demonstrating higher potency than hydroxyl-substituted analogs .

- Differentiation : Alkoxy groups may improve lipid solubility, enhancing membrane penetration. However, the hydroxyl group in this compound could favor interactions with hydrophilic enzyme pockets.

Data Table: Key Properties of Comparable Compounds

Research Implications and Gaps

- Synthetic Feasibility : Substitution reactions (e.g., azide introduction, as in ) could modify this compound’s reactivity for targeted applications.

- Biological Testing : Prioritize in vitro assays to quantify IC₅₀ values for enzyme inhibition and antimicrobial activity.

- Structural Optimization : Explore hybrid analogs combining hydroxyl and alkoxy substituents to balance solubility and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.